3-Nitro-4,5-dihydroisoxazole

Descripción

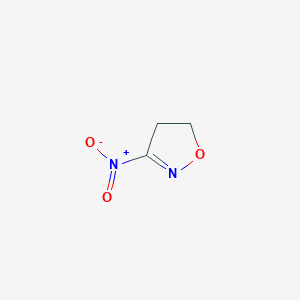

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-nitro-4,5-dihydro-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O3/c6-5(7)3-1-2-8-4-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCSVYLFCWALFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CON=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00149903 | |

| Record name | 4,5-Dihydro-3-nitroisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-14-8 | |

| Record name | 3-Nitro-4,5-dihydroisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dihydro-3-nitroisoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1121-14-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dihydro-3-nitroisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Strategies for the Construction of the 3-Nitro-4,5-dihydroisoxazole Ring System

The formation of the this compound core is predominantly accomplished through cycloaddition reactions, which offer a high degree of control over the regiochemistry and stereochemistry of the resulting heterocycle.

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, stands as the most versatile and widely employed method for synthesizing 4,5-dihydroisoxazoles. researchgate.netnih.govmdpi.comorganic-chemistry.org This reaction involves the combination of a three-atom component (1,3-dipole) with a two-atom component (dipolarophile) to form a five-membered ring.

A prominent strategy for constructing the this compound ring system involves the [3+2] cycloaddition reaction between nitrile N-oxides and conjugated nitroalkenes. nih.govmdpi.comresearchgate.net Nitrile N-oxides, often generated in situ from precursors like hydroxamoyl halides or aldoximes, serve as the 1,3-dipole. mdpi.comrsc.org Conjugated nitroalkenes, readily accessible through methods like the Henry reaction followed by dehydration, act as the dipolarophile. mdpi.comresearchgate.net

For instance, the reaction of benzonitrile (B105546) N-oxide with 3-nitroprop-1-ene (B1620108) has been shown to produce 5-(nitromethyl)-3-phenyl-4,5-dihydroisoxazole with high yield. nih.govresearchgate.net Similarly, reactions of arylonitrile N-oxides with E-3,3,3-trichloro-1-nitroprop-1-ene yield the corresponding 3-aryl-4-nitro-5-trichloromethyl-4,5-dihydroisoxazoles. mdpi.com The presence of the nitro group on the alkene influences its reactivity and the regiochemical outcome of the cycloaddition. nih.gov

The regioselectivity of the [3+2] cycloaddition reaction is a critical aspect, determining the final substitution pattern of the dihydroisoxazole (B8533529) ring. In the reaction of nitrile N-oxides with conjugated nitroalkenes, the formation of either 4-nitro or 5-nitro substituted dihydroisoxazoles is possible. mdpi.com Computational studies, such as those using Density Functional Theory (DFT), have been instrumental in predicting and explaining the observed regioselectivity. nih.govmdpi.com These studies suggest that in many cases, the formation of the 5-substituted regioisomer is kinetically and thermodynamically favored. nih.govmdpi.com For example, the reaction between nitro-substituted formonitrile N-oxide and electron-rich alkenes is predicted to yield 5-substituted 3-nitro-2-isoxazolidines with high regioselectivity. mdpi.comresearchgate.net

Stereoselectivity is also a key consideration, particularly when chiral centers are formed during the cycloaddition. The reaction of aryl-substituted α-nitroalkenes can proceed with high stereoselectivity, leading to the exclusive formation of specific isomers due to the formation of a sterically least hindered transition state. tandfonline.com However, with alkyl-substituted α-nitroalkenes, the diastereoselectivity may be less pronounced. tandfonline.com The stereochemical outcome can be influenced by factors such as the substituents on both the nitrile oxide and the nitroalkene, as well as the reaction conditions. researchgate.net

The nature of the substituents on both the nitrile N-oxide and the conjugated nitroalkene significantly impacts the cycloaddition reaction. Electron-withdrawing groups on the nitroalkene can activate it for cycloaddition. mdpi.com For example, the reaction of arylonitrile N-oxides with E-3,3,3-trichloro-1-nitroprop-1-ene proceeds efficiently to give 3-aryl-4-nitro-5-trichloromethyl-4,5-dihydroisoxazoles. mdpi.com

The electronic properties of the substituents on the nitrile N-oxide also play a crucial role. A recent computational study on the reaction between nitro-substituted formonitrile N-oxide and electron-rich alkenes indicated that the nitrile N-oxide acts as a strong electrophile. mdpi.com The study also suggested that steric effects, rather than local electronic interactions, primarily determine the regiochemical outcome, favoring the formation of less sterically crowded products. mdpi.comresearchgate.net

The following table summarizes the outcomes of selected [3+2] cycloaddition reactions for the synthesis of this compound derivatives:

| Nitrile N-Oxide Precursor | Conjugated Nitroalkene | Product | Reference(s) |

| Phenylhydroxamoyl chloride (generates benzonitrile N-oxide) | 3-Nitroprop-1-ene | 5-(Nitromethyl)-3-phenyl-4,5-dihydroisoxazole | nih.govresearchgate.net |

| Aryl hydroxamoyl chlorides (generate arylnitrile N-oxides) | (E)-3,3,3-trichloro-1-nitroprop-1-ene | 3-Aryl-4-nitro-5-trichloromethyl-4,5-dihydroisoxazoles | mdpi.com |

| Nitro-substituted formonitrile N-oxide | Electron-rich alkenes | 5-Substituted 3-nitro-2-isoxazolidines | mdpi.comresearchgate.net |

Reductive Cyclization of Nitro Compounds

An alternative approach to the synthesis of isoxazoline (B3343090) rings involves the reductive cyclization of appropriately functionalized nitro compounds. This method can be particularly useful for the synthesis of specific substitution patterns that are not readily accessible through cycloaddition reactions.

One example is the conversion of β-nitroenones into 3,5-disubstituted isoxazoles using a reducing agent like tin(II) chloride dihydrate. rsc.org While this specific example leads to the fully aromatic isoxazole (B147169), similar reductive cyclization strategies can be envisioned for the synthesis of the dihydroisoxazole ring from suitable nitro-containing precursors. For instance, Michael adducts of nitro compounds can undergo reductive cyclization to form isoxazolo[4,5-b]azepines. ijpcbs.com

Cyclization with Hydroxylamine (B1172632) Derivatives

The reaction of hydroxylamine or its derivatives with α,β-unsaturated ketones or other suitable three-carbon components is a classical method for isoxazoline synthesis. researchgate.netacs.orgrjpbcs.com In the context of this compound, this would involve the cyclization of a precursor containing both a hydroxylamine or oxime functionality and a nitro group at the appropriate position.

For example, a novel method for the synthesis of 2,3-dihydroisoxazoles involves the Zn(II)-catalyzed ring-closure of propargylic N-hydroxylamines. acs.org While not directly producing a 3-nitro derivative, this methodology highlights the potential of intramolecular cyclization of hydroxylamine derivatives for constructing the isoxazole core. Another approach involves the FeCl3-catalyzed cascade addition reaction of substituted 1,1-dicyanocyclopropanes with hydroxylamine hydrochloride to stereoselectively produce polysubstituted 4,5-dihydroisoxazoles. researchgate.net

Reaction with Nitro-Substituted α,β-Unsaturated Ketones

The reaction of nitrile oxides with nitro-substituted α,β-unsaturated ketones provides a direct route to this compound derivatives. This method leverages the electron-withdrawing nature of the nitro group, which influences the regioselectivity of the cycloaddition. For instance, the reaction of benzonitrile N-oxide with a nitro-substituted α,β-unsaturated ketone would be expected to yield a 3-phenyl-4-nitro-5-acyl-4,5-dihydroisoxazole derivative. The precise regiochemical outcome is dictated by the electronic and steric properties of the substituents on both the nitrile oxide and the unsaturated ketone.

In a related context, the reaction of α-nitroketones with alkenes or alkynes in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH) has been shown to produce dihydroisoxazoles. mdpi.com This method proceeds via the in situ formation of a nitrile oxide from the α-nitroketone. mdpi.com The scope of this reaction is broad, accommodating various alkenes and alkynes. mdpi.com For example, the reaction of benzoylnitromethane (B1266397) with allylbenzene (B44316) yields the corresponding 3-benzoyl-5-benzyl-4,5-dihydroisoxazole. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield |

| α-Nitroketones | Alkenes/Alkynes | p-TsOH, ACN, 80 °C | 3-Acyl-4,5-dihydroisoxazoles | Good to excellent (66-90% for substituted phenylnitroketones) |

| Benzoylnitromethane | Allylbenzene | p-TsOH, ACN, 80 °C | 3-Benzoyl-5-benzyl-4,5-dihydroisoxazole | Not specified |

One-Pot Synthetic Procedures

One-pot syntheses of this compound derivatives are highly desirable as they offer increased efficiency by avoiding the isolation of intermediates. A notable one-pot procedure involves the reaction of 2-methyl-6-nitrobenzaldoxime with chlorine in a halogenated hydrocarbon solvent, followed by cyclization with ethene in the presence of an acid binding agent to yield 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole. google.com This method is advantageous due to its simple process, mild reaction conditions, and high yield (over 85%). google.com It also circumvents the risk associated with the explosive nature of the intermediate 2-methyl-6-nitrobenzoyl chloride oxime. google.com

Another one-pot approach involves the 1,3-dipolar cycloaddition of in situ generated nitrile oxides with allyl chloride. bas.bg Nitrile oxides can be generated from aldoximes using oxidants like chloramine-T. bas.bg This reaction, carried out in ethanol (B145695) at 40°C, produces 5-(chloromethyl)-3-aryl-4,5-dihydroisoxazoles in good yields (50-65%). bas.bg

Furthermore, a direct one-pot conversion of 2,3-epoxy alcohols into enantiomerically pure 4-hydroxy-4,5-dihydroisoxazole 2-oxides has been developed. acs.org This reaction proceeds at room temperature and is scalable. acs.org

Synthesis of Key Intermediates

The successful synthesis of this compound hinges on the availability of key precursors, namely nitroalkenes and nitrile N-oxides.

Preparation of Nitroalkenes (e.g., 3-nitroprop-1-ene)

Nitroalkenes are crucial dipolarophiles in the synthesis of 3-nitro-4,5-dihydroisoxazoles. 3-Nitroprop-1-ene, a common precursor, can be synthesized by reacting 3-bromoprop-1-ene with silver nitrite (B80452) in anhydrous diethyl ether. nih.gov The reaction is initially carried out at a low temperature (-5 °C) and then allowed to proceed at room temperature. nih.gov

Another general method for preparing conjugated nitroalkenes is the thermolysis of nitro-alkyl carboxylates. sci-rad.com For instance, 2-nitroprop-1-ene can be prepared from the corresponding nitro-alkyl carboxylate. sci-rad.com Similarly, 3,3,3-trichloro-1-nitroprop-1-ene is synthesized by the decomposition of 1,1,1-trichloro-2-acetoxy-3-nitropropane in boiling benzene. sci-rad.comradomir.com.pl A three-step synthesis of (E)-3,3,3-tribromo-1-nitroprop-1-ene (TBNP) involves the condensation of nitromethane (B149229) with tribromoacetaldehyde, followed by esterification with acetyl chloride and subsequent decomposition of the nitroester. mdpi.com

| Precursor | Reagents | Conditions | Product |

| 3-Bromoprop-1-ene | Silver nitrite | Anhydrous diethyl ether, -5 °C to room temperature | 3-Nitroprop-1-ene |

| 2-Nitroethanol | Phthalic anhydride | Melt | Nitroethene |

| 1,1,1-Trichloro-2-acetoxy-3-nitropropane | - | Boiling benzene | 3,3,3-Trichloro-1-nitroprop-1-ene |

| Nitromethane, Tribromoacetaldehyde | 1. K₂CO₃ 2. Acetyl chloride 3. Na₂CO₃, Benzene | Three steps | (E)-3,3,3-Tribromo-1-nitroprop-1-ene |

Generation of Nitrile N-Oxides (e.g., benzonitrile N-oxide)

Nitrile N-oxides are highly reactive 1,3-dipoles that are typically generated in situ due to their instability. rushim.ruthieme-connect.de A common method for generating benzonitrile N-oxide is the dehydrohalogenation of a benzohydroximinoyl chloride with a base like triethylamine. researchgate.netsmolecule.com Phenylhydroximinoyl chloride, the precursor for this reaction, is obtained from benzaldoxime. nih.gov

Nitrile oxides can also be generated from primary nitroalkanes. thieme-connect.de Flash vacuum pyrolysis of furoxans (1,2,5-oxadiazole 2-oxides) is another method to produce nitrile oxides, which can be trapped in situ with alkenes. researchgate.net Oxidative dehydrogenation of aldoximes using various oxidants such as N-bromosuccinimide, chloramine-T, or mercuric acetate (B1210297) also yields nitrile oxides. bas.bg

Asymmetric Synthetic Approaches to Chiral this compound Derivatives

The development of asymmetric methods to synthesize chiral this compound derivatives is of significant interest due to the potential biological activity of these enantiomerically pure compounds.

Enantioselective Catalysis

Enantioselective catalysis has emerged as a powerful strategy for the asymmetric synthesis of dihydroisoxazoles. Rhodium-catalyzed [3+2]-cycloaddition between nitrones and vinyldiazoacetates has been shown to produce 2,5-dihydroisoxazoles with high levels of asymmetric induction. nih.govnih.gov The optimal catalysts for this transformation are dirhodium tetrakis(triarylcyclopropane carboxylates), such as Rh₂(R-TPCP)₄. nih.govnih.govthieme-connect.com This cascade reaction involves a vinylogous addition, followed by an iminium addition ring-closure, hydride migration, and alkene isomerization. nih.govnih.gov Using 2 mol% of the catalyst, good yields and high enantioselectivities (up to 98% ee) can be achieved. nih.gov

Chiral oxazaborolidine catalysts have also been successfully employed in asymmetric 1,3-dipolar cycloadditions of nitrile oxides with alkyne substrates to produce chiral 3-methyl-4,5-dihydroisoxazole-5-carboxylic acid derivatives. smolecule.com Other catalytic systems for asymmetric synthesis include chiral phosphoric acids and other metal-based chiral complexes. smolecule.com

The asymmetric dihydroxylation (AD) of alkenyl-substituted dihydroisoxazoles represents another approach to chiral derivatives. For example, the AD reaction of (E)-3-(1-propenyl)-4,5-dihydroisoxazole using AD-mix-β afforded the corresponding diol with 92% ee. acs.org

| Catalyst System | Reaction Type | Substrates | Product | Enantiomeric Excess (ee) |

| Rh₂(R-TPCP)₄ | [3+2] Cycloaddition | Nitrones, Vinyldiazoacetates | 2,5-Dihydroisoxazoles | Up to 98% |

| Chiral Oxazaborolidine | 1,3-Dipolar Cycloaddition | Nitrile oxides, Alkyne substrates | Chiral 3-methyl-4,5-dihydroisoxazole-5-carboxylic acid derivatives | Not specified |

| AD-mix-β | Asymmetric Dihydroxylation | (E)-3-(1-Propenyl)-4,5-dihydroisoxazole | Chiral diol derivative | 92% |

Asymmetric Dihydroxylation of Alkenyl Dihydroisoxazoles

The introduction of chirality into molecules is a cornerstone of modern synthetic chemistry, particularly in the preparation of enantiomerically pure compounds for various applications. One powerful method for achieving this is the asymmetric dihydroxylation of alkenes, a reaction that installs two adjacent hydroxyl groups in a stereocontrolled manner. The Sharpless asymmetric dihydroxylation, developed by K. Barry Sharpless, has emerged as a highly reliable and widely used method for this transformation. mdpi.comwikipedia.org This reaction typically employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand, most commonly derived from cinchona alkaloids such as dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD). wikipedia.orgyale.edu These ligands are often used in pre-packaged mixtures known as AD-mix-α (containing a (DHQ)₂PHAL ligand) and AD-mix-β (containing a (DHQD)₂PHAL ligand), which also include a stoichiometric reoxidant like potassium ferricyanide (B76249) (K₃Fe(CN)₆) and a base. mdpi.comorganic-chemistry.org

The application of Sharpless asymmetric dihydroxylation to alkenyl dihydroisoxazoles provides a valuable route to chiral diols that can serve as versatile intermediates in the synthesis of more complex molecules. nih.govyork.ac.uk The dihydroisoxazole moiety itself is a useful functional group, and the addition of vicinal diols expands its synthetic potential.

The stereochemical outcome of the dihydroxylation is dictated by the choice of the chiral ligand. wikipedia.org Generally, AD-mix-β directs the dihydroxylation to one face of the double bond, while AD-mix-α directs it to the opposite face. youtube.com This allows for the selective synthesis of either enantiomer of the resulting diol. The reaction proceeds through a [3+2]-cycloaddition of the osmium tetroxide to the alkene, forming a cyclic osmate ester intermediate. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis cleaves the osmium-oxygen bonds to release the diol and the reduced osmium species, which is then reoxidized by the stoichiometric oxidant to regenerate the osmium tetroxide catalyst. wikipedia.org

Detailed studies on the asymmetric dihydroxylation of 4,5-dihydroisoxazole derivatives have demonstrated the effectiveness of this methodology. For instance, the dihydroxylation of specific alkenyl dihydroisoxazoles has been shown to proceed with useful levels of diastereoselectivity when employing phthalazine-based ligands. york.ac.uk In these cases, the chiral reagent can either enhance or oppose the intrinsic facial bias of the substrate. york.ac.uk In instances of a "mismatched" pairing, where the reagent's preference opposes the substrate's bias, the reagent can effectively override the inherent diastereoselectivity of the olefin. york.ac.uk

The following tables summarize the results of asymmetric dihydroxylation reactions on representative alkenyl dihydroisoxazole substrates.

Table 1: Asymmetric Dihydroxylation of 4,5-Dihydroisoxazole Derivative 15

| Entry | Ligand | Conditions | anti/syn Ratio | Yield (%) |

| 1 | (DHQ)₂PHAL | 0.1 equiv OsO₄, 3 equiv NMO, THF/water, 9:1, 20 °C | - | - |

| 2 | (DHQD)₂PHAL | 0.1 equiv OsO₄, 3 equiv NMO, THF/water, 9:1, 20 °C | - | - |

| 3 | AD-mix-α | t-BuOH/water, 1:1, 0 °C | - | 85 |

| 4 | AD-mix-β | t-BuOH/water, 1:1, 0 °C | - | 88 |

Data derived from literature descriptions of dihydroxylation reactions. york.ac.uk

Table 2: Asymmetric Dihydroxylation of 4,5-Dihydroisoxazole Derivative 16

| Entry | Ligand | Conditions | anti/syn Ratio | Yield (%) |

| 1 | (DHQ)₂PHAL | 0.1 equiv OsO₄, 3 equiv NMO, THF/water, 9:1, 20 °C | - | - |

| 2 | (DHQD)₂PHAL | 0.1 equiv OsO₄, 3 equiv NMO, THF/water, 9:1, 20 °C | - | - |

| 3 | AD-mix-α | t-BuOH/water, 1:1, 0 °C | - | 90 |

| 4 | AD-mix-β | t-BuOH/water, 1:1, 0 °C | - | 87 |

Data derived from literature descriptions of dihydroxylation reactions. york.ac.uk

The successful dihydroxylation of these dihydroisoxazole derivatives underscores the utility of the Sharpless asymmetric dihydroxylation in creating complex chiral building blocks. The predictability of the stereochemical outcome based on the choice of ligand, coupled with high yields, makes this a powerful tool in synthetic organic chemistry.

Chemical Reactivity and Mechanistic Investigations

Transformations Involving the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the 3-nitro-4,5-dihydroisoxazole system. It can be chemically modified or can act as a leaving group in substitution reactions.

The conversion of the nitro group to an amino group is a fundamental transformation that yields 3-amino-4,5-dihydroisoxazoles, which are valuable building blocks in medicinal chemistry. This reduction can be achieved using various reagents and conditions. A common method involves catalytic hydrogenation. For instance, the reduction of related 3-nitroisoxazoline derivatives has been successfully carried out using hydrogen gas with a palladium on carbon (Pd/C) catalyst. Other reducing agents, such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl), or iron powder in acidic medium, are also effective for this transformation. The choice of reducing agent can be critical to avoid the cleavage of the N-O bond in the dihydroisoxazole (B8533529) ring.

Table 1: Conditions for the Reduction of this compound

| Reagent/Catalyst | Solvent | Temperature (°C) | Product |

| H₂, Pd/C | Ethanol (B145695) | Room Temperature | 3-Amino-4,5-dihydroisoxazole |

| SnCl₂·2H₂O | Ethanol | 70 | 3-Amino-4,5-dihydroisoxazole |

| Fe, NH₄Cl | Ethanol/Water | Reflux | 3-Amino-4,5-dihydroisoxazole |

Note: The conditions presented are generalized from the reduction of nitroisoxazolines and are expected to be applicable to this compound.

The nitro group at the 3-position of the dihydroisoxazole ring can function as a leaving group in nucleophilic substitution reactions. This reactivity is attributed to the electron-withdrawing character of the nitro group, which stabilizes the transition state of the substitution. Various nucleophiles, including alkoxides, thiolates, and amines, can displace the nitro group to afford a range of 3-substituted 4,5-dihydroisoxazoles. These reactions typically proceed under basic conditions, which facilitate the nucleophilic attack at the C-3 position of the ring. The efficiency of the substitution can be influenced by the nature of the nucleophile and the reaction conditions.

The presence of the nitro group has a pronounced effect on the potential for C-H arylation reactions on the 4,5-dihydroisoxazole ring. As a potent electron-withdrawing group, the nitro group deactivates the heterocyclic ring towards electrophilic aromatic substitution-type reactions. However, it can promote reactions that proceed through a nucleophilic or radical pathway. While direct C-H arylation on the dihydroisoxazole ring of this compound is not extensively documented, the electronic properties of the nitro group would be expected to direct any such reaction to the C-4 position.

Ring Transformations and Rearrangement Reactions

The 4,5-dihydroisoxazole ring is susceptible to various transformations and rearrangements, often initiated by cleavage of the weak N-O bond.

Under basic conditions, this compound can undergo ring opening through the cleavage of the C-5—O bond to form an α-nitroketoxime. This reaction is initiated by the deprotonation at the C-4 position, followed by elimination. Alternatively, thermal or photochemical induction can lead to the cleavage of the N-O bond, resulting in the formation of a diradical intermediate that can rearrange to other products. Furthermore, certain 3-substituted isoxazolines can be precursors to nitrile oxides, although this is more common for isoxazoles.

The transformation of this compound into carboxylic acid derivatives is a synthetically useful process. One plausible pathway involves the reductive ring cleavage of the dihydroisoxazole. For example, treatment with reducing agents like molybdenum hexacarbonyl can lead to the formation of β-hydroxy ketones, which can then be further oxidized to carboxylic acids. Another approach could involve the hydrolysis of the corresponding 3-cyano-4,5-dihydroisoxazole, which can be accessed from the 3-nitro precursor.

Electrophilic Reactivity of 3-Halo-4,5-dihydroisoxazole Scaffold (Relevant to Nitro-derivatives)

While the 3-nitro group itself is not typically a leaving group in nucleophilic substitutions on this scaffold, the electrophilic character of the C3 position is a key aspect of its reactivity. The reactivity of 3-halo-4,5-dihydroisoxazoles serves as an excellent and relevant model for understanding this electrophilicity. The halogen at the C3 position acts as a good leaving group, rendering this carbon an electrophilic site susceptible to attack by nucleophiles. researchgate.netnih.gov The 3-bromo-Δ²-isoxazoline scaffold, in particular, is recognized as a manageable and accessible electrophilic "warhead". researchgate.net This electrophilicity is analogous to that of the 3-nitro derivative, where the strong electron-withdrawing nature of the nitro group also enhances the electrophilic character of the C3 carbon.

The properties and reactivity of the 3-halo-4,5-dihydroisoxazole nucleus are closely tied to the specific halogen substituent. researchgate.net For instance, the 3-bromo derivative is generally more reactive than its 3-chloro counterpart. biorxiv.orgnih.gov This scaffold has proven to be a valuable synthetic intermediate, providing access to a variety of other functionalized molecules. researchgate.net

Reaction with Nucleophilic Sites

The electrophilic C3 carbon of the 3-halo-4,5-dihydroisoxazole ring readily reacts with a range of nucleophiles. This reactivity has been exploited in both synthetic organic chemistry and in the design of targeted covalent inhibitors for biological systems. researchgate.netnih.gov

Mechanistic studies have shown that the 3-halo-4,5-dihydroisoxazole moiety can react with nucleophilic cysteine residues within enzyme active sites. nih.govbiorxiv.org This covalent modification occurs through the displacement of the halide atom, forming a stable bond between the isoxazole (B147169) ring and the protein. biorxiv.org The interaction is often highly specific, with the protein environment thought to play a role in activating the warhead for covalent reaction. biorxiv.org

Beyond biological macromolecules, these scaffolds react with smaller nucleophiles. The reaction of 3-halo-4,5-dihydroisoxazoles with sodium ethanethiolate, for example, demonstrates the different reactivity of the chloro- and bromo-derivatives. researchgate.net Nucleophilic substitution with alkoxides has also been used to synthesize 3-alkoxy-4,5-dihydroisoxazoles. researchgate.net

Table 2: Examples of Nucleophilic Reactions with 3-Halo-4,5-dihydroisoxazoles

| Halo-isoxazole Derivative | Nucleophile | Product/Observation | Source(s) |

|---|---|---|---|

| 3-Chloro-4,5-dihydroisoxazole (in Acivicin) | Cysteine residue (in Glutamine amidotransferase) | Covalent enzyme-inhibitor adduct | nih.govbiorxiv.org |

| 3-Bromo-4,5-dihydroisoxazole (BDHI) | Cysteine residue (in Keap1) | Covalent modification of Cys151 | nih.gov |

| 3-Bromo-5-phenyl-4,5-dihydroisoxazole | Sodium Ethanethiolate | Substitution product | researchgate.net |

Addition-Elimination Mechanisms

The reaction of nucleophiles with the 3-halo-4,5-dihydroisoxazole scaffold is proposed to proceed through an addition-elimination mechanism. researchgate.netresearchgate.net In this pathway, the nucleophile first attacks the electrophilic C3 carbon, leading to the formation of a tetrahedral intermediate. This initial step involves the addition of the nucleophile across the C=N double bond of the isoxazoline (B3343090) ring.

Following the initial nucleophilic addition, the intermediate collapses, resulting in the elimination of the halide ion (e.g., Cl⁻ or Br⁻). This elimination step re-forms the C=N double bond and yields the final substituted product. This two-step mechanism accounts for the observed substitution products where the halogen atom at the C3 position is replaced by the incoming nucleophile. researchgate.net The facility of this reaction is largely dependent on the nature of the halogen, which functions as the leaving group, and the nucleophilicity of the attacking species. nih.gov

Advanced Applications in Organic Synthesis

3-Nitro-4,5-dihydroisoxazole as a Versatile Synthetic Building Block

This compound is a valuable and versatile heterocyclic compound in synthetic organic chemistry. Its utility stems from the reactive nature of the dihydroisoxazole (B8533529) ring and the influence of the electron-withdrawing nitro group, which facilitates a variety of chemical transformations. The strained N-O bond within the ring can be cleaved under different conditions to unmask various functional groups, making it a stable intermediate for complex molecular architectures. This reactivity allows it to serve as a precursor to several important classes of compounds. nih.govnih.gov

The 4,5-dihydroisoxazole ring system is a well-established masked form of a β-hydroxyketone. The transformation is typically achieved through reductive cleavage of the N-O bond, often using catalytic hydrogenation. A common method involves using Raney nickel as the catalyst, which cleaves the ring to furnish the desired β-hydroxyketone. acs.org This synthetic potential has been widely explored, establishing dihydroisoxazoles as reliable intermediates in the synthesis of these valuable motifs. nih.govmdpi.comresearchgate.net The process effectively involves a two-step sequence where the isoxazoline (B3343090) is first synthesized, often via a [3+2] cycloaddition, and then the ring is opened to reveal the target functionality. clockss.org

Table 1: Conversion of Dihydroisoxazole Derivatives to β-Hydroxyketones

| Starting Material | Reagent/Catalyst | Product | Reference(s) |

| Substituted 4,5-dihydroisoxazole | Raney Nickel | β-Hydroxyketone | acs.org |

| General 4,5-dihydroisoxazole | Catalytic Hydrogenation | β-Hydroxyketone | nih.govmdpi.com |

This table illustrates the general transformation of the 4,5-dihydroisoxazole core to β-hydroxyketones.

Beyond β-hydroxyketones, the reductive ring-opening of 4,5-dihydroisoxazoles provides a reliable route to γ-aminoalcohols. nih.govresearchgate.net This transformation is synthetically valuable as γ-aminoalcohols are important structural units in many biologically active molecules and natural products. The reaction proceeds by cleavage of the N-O bond and subsequent reduction of the imine intermediate. mdpi.com This methodology was a key step in the synthesis of L-daunosamine derivatives, where a dihydroisoxazole intermediate was subjected to reductive cleavage to afford a γ-(acetylamino)alcohol. acs.orgresearchgate.net

Furthermore, 4,5-dihydroisoxazoles can be converted into α,β-unsaturated oximes. nih.govresearchgate.net This transformation offers an alternative pathway to access different functionalities from the same heterocyclic precursor, highlighting its versatility in synthetic strategies.

The conversion of 4,5-dihydroisoxazoles into β-hydroxynitriles is another significant application. nih.govresearchgate.net This ring-opening can be accomplished under basic conditions or, more recently, through biocatalytic methods. researchgate.net The base-catalyzed ring-opening proceeds via a Kemp elimination-type mechanism. nih.gov

Enzymatic catalysis, particularly using aldoxime dehydratases (Oxds), has emerged as a powerful, green alternative for this transformation. nih.gov This biocatalytic approach allows for the enantioselective ring-opening of 5-substituted-4,5-dihydroisoxazoles, providing a cyanide-free pathway to chiral β-hydroxynitriles from simple olefins and nitromethane (B149229). rsc.org For example, the enzymatic cleavage of this compound derivatives can yield β-hydroxynitriles with high enantiomeric excess.

Table 2: Selected Methods for the Synthesis of β-Hydroxynitriles from Dihydroisoxazoles

| Reagent/Catalyst | Substrate Type | Key Feature | Reference(s) |

| Triethylamine | (S)‐5‐(chloromethyl)‐4,5‐dihydroisoxazole | Chemical synthesis | researchgate.net |

| Aldoxime Dehydratase (OxdA-wild) | (S)‐5‐(chloromethyl)‐4,5‐dihydroisoxazole | Biocatalytic, high enantiomeric excess | researchgate.net |

| Aldoxime Dehydratase (Oxd B) | This compound derivative | Enzymatic cleavage, 99% enantiomeric excess | |

| Sodium Iodide / p-toluenesulfonic acid | 3-Bromo-2-isoxazolines | Mild conditions | researchgate.net |

This table presents various methods for converting dihydroisoxazole derivatives into β-hydroxynitriles.

In the context of diversity-oriented synthesis (DOS), where the goal is to efficiently generate libraries of structurally diverse small molecules, the this compound scaffold can function as a carboxylic acid surrogate. nih.govscispace.com DOS strategies often employ branching pathways where a common intermediate is converted into a variety of different molecular skeletons. scispace.com The isoxazole (B147169) ring serves as a stable, masked functional group that can be carried through several synthetic steps before being converted, or "unmasked," to reveal a carboxylic acid or a related functional group at a later stage. This approach enhances the structural diversity of the resulting compound library without the complications of carrying a free carboxylic acid through the synthetic sequence. nih.gov

Application in Complex Molecule Synthesis

The synthetic utility of this compound is prominently demonstrated in its application to the synthesis of complex, biologically relevant molecules like derivatives of L-daunosamine. L-daunosamine is the amino sugar component of doxorubicin (B1662922) and daunorubicin, two widely used anticancer agents.

Table 3: Key Steps in the Synthesis of an L-Daunosamine Derivative

| Step | Reaction | Product/Intermediate | Yield | Enantiomeric Excess (ee) | Reference(s) |

| 1 | Asymmetric Dihydroxylation (AD) of (E)-3-(1-propenyl)-4,5-dihydroisoxazole | Diol intermediate | 76% | 92% | acs.orgresearchgate.netimmaculata.edu |

| 2 | Reductive cleavage and N-acetylation | Separable diastereomeric γ-(acetylamino)alcohols | 62% | N/A | acs.orgresearchgate.netimmaculata.edu |

| 3 | Swern oxidation, methanolysis, and acetylation | Methyl L-N,O-diacetyldaunosaminide | Not specified for this step | N/A | acs.orgresearchgate.netimmaculata.edu |

This table summarizes the pivotal reactions in the synthesis of an L-daunosamine derivative, starting from a derivative of this compound.

The synthesis involved two critical steps that hinged on the reactivity of the dihydroisoxazole ring and its substituents. The first was an asymmetric dihydroxylation of an alkenyl side chain attached to the ring. The second key step was the reductive cleavage of the dihydroisoxazole ring followed by N-acetylation, which successfully produced the crucial γ-(acetylamino)alcohol intermediate. acs.orgresearchgate.net This sequence showcases how the dihydroisoxazole scaffold can be strategically employed to install complex stereochemistry and functionality.

Biological Activities and Mechanistic Insights of 3 Nitro 4,5 Dihydroisoxazole Derivatives

Anti-Cancer Activity and Cellular Mechanisms

Derivatives of 4,5-dihydroisoxazole have demonstrated notable anti-cancer properties through various cellular mechanisms. These compounds can interfere with critical cellular processes, leading to the inhibition of cancer cell growth and proliferation.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for several cellular functions, including cell division, making them a key target for anti-cancer drugs. nih.gov A number of natural products and their synthetic derivatives exert their cytotoxic effects by disrupting microtubule dynamics. nih.gov For instance, Combretastatin A-4 (CA-4), a natural cis-stilbene, is a potent inhibitor of tubulin polymerization that binds to the colchicine-binding site on β-tubulin. nih.gov While research into tubulin-interactive agents is extensive, the direct investigation of 3-nitro-4,5-dihydroisoxazole derivatives as tubulin polymerization inhibitors is an emerging area. The development of novel compounds that can disrupt microtubule assembly is a promising strategy in cancer therapy. researchgate.net

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anti-cancer therapies aim to trigger this pathway in malignant cells. Certain isoxazole (B147169) derivatives have been shown to possess significant pro-apoptotic capabilities. For example, novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have been synthesized and demonstrated to induce both early and late apoptosis in leukemic K562 cells. researchgate.net Similarly, pyrazole derivatives, which are structurally related to isoxazoles, can induce apoptosis in triple-negative breast cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase 3. waocp.org The induction of apoptosis is a key mechanism by which these heterocyclic compounds exert their anti-cancer effects.

Ferroptosis Induction via GPX4 Inactivation

Ferroptosis is a form of programmed cell death characterized by iron-dependent lipid peroxidation. nih.gov This pathway is distinct from apoptosis and has emerged as a promising target for cancer therapy, especially for tumors resistant to traditional treatments. scispace.com A specific 4,5-dihydroisoxazole derivative, known as FINO2, has been identified as an inducer of ferroptosis. scispace.com FINO2's mechanism involves the inactivation of glutathione (B108866) peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation. nih.govscispace.com FINO2 acts through a dual mechanism involving iron oxidation and the indirect loss of GPX4 activity. scispace.com This is distinct from other GPX4 inhibitors like RSL3, which also triggers ferroptosis by directly inactivating GPX4. nih.govscispace.comnih.gov The ability of FINO2 to selectively induce a non-apoptotic cell death pathway in cancer cells makes it an attractive candidate for further investigation. scispace.com

Activity against Specific Cancer Cell Lines

The anti-proliferative activity of 4,5-dihydroisoxazole derivatives has been evaluated against a range of human cancer cell lines. Novel 3,5-diaryl-4,5-dihydroisoxazole compounds have been synthesized and tested for their effects on cell viability across nine different cancer types. acs.org One promising derivative, DHI1, showed high selectivity toward Jurkat and HL-60 leukemia cells with low toxicity to noncancerous cells. acs.org Other derivatives have also shown activity against various cancer cell lines, as detailed in the table below. acs.orgnih.govmdpi.com

| Compound Type | Cancer Cell Line | Cancer Type | Reported Activity (IC50) |

|---|---|---|---|

| 3,5-diaryl-4,5-dihydroisoxazole (DHI1) | Jurkat | Leukemia | Potent and selective |

| 3,5-diaryl-4,5-dihydroisoxazole (DHI1) | HL-60 | Leukemia | Potent and selective |

| 3,5-diaryl-4,5-dihydroisoxazole (4i) | HCT-116 | Colon Cancer | 71.13 ± 6.46 µM |

| 3,5-diaryl-4,5-dihydroisoxazole (4i) | MCF-7 | Breast Cancer | 94.68 ± 8.38 µM |

| 3,5-diaryl-4,5-dihydroisoxazole (4i) | A2780 | Ovarian Cancer | 46.27 ± 5.95 µM |

| Forskolin C1-isoxazole derivative (14f) | MCF-7 | Breast Cancer (p53-positive) | 0.5 µM |

| Forskolin C1-isoxazole derivative (14f) | BT-474 | Breast Cancer (p53-negative) | 0.5 µM |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10) | MCF-7 | Breast Cancer | 49.6 µM |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10) | MDA-MB-231 | Breast Cancer | 53.4 µM |

Antimicrobial and Antifungal Efficacy

In addition to their anti-cancer properties, isoxazole and isoxazoline (B3343090) derivatives have been recognized for their broad-spectrum antimicrobial and antifungal activities. ijpsm.com The presence of the nitro group, a strong electron-withdrawing moiety, in many of these compounds can contribute significantly to their biological activity. encyclopedia.pub

Spectrum of Activity against Bacterial and Fungal Strains

A variety of this compound and related derivatives have been synthesized and evaluated for their efficacy against a range of pathogenic microbes. These compounds have shown inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. The mechanism of action for many nitro-containing antimicrobials involves the reduction of the nitro group to produce toxic intermediates that can damage cellular components like DNA. encyclopedia.pub The antimicrobial spectrum of several isoxazole and isoxazoline derivatives is summarized in the table below. researchgate.netnih.govresearchgate.netresearchgate.net

| Compound Type | Microorganism | Type | Activity |

|---|---|---|---|

| 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles (5a, 5c, 5e, 5f, 5i) | Gram-positive bacteria | Bacteria | Active |

| 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles (5a, 5c, 5e, 5f, 5i) | Gram-negative bacteria | Bacteria | Active |

| 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles (5a, 5c, 5e, 5f, 5i) | Aspergillus niger | Fungus | Active |

| trans-3-(2,4,6-trimethoxyphenyl)4,5-dihydroisoxazolo-4,5-bis[carbonyl-(4′phenyl)thiosemicarbazide (9) | Micrococcus luteus | Bacteria | Active |

| trans-3-(2,4,6-trimethoxyphenyl)4,5-dihydroisoxazolo-4,5-bis[carbonyl-(4′phenyl)thiosemicarbazide (9) | Staphylococcus aureus | Bacteria | Active |

| trans-3-(2,4,6-trimethoxyphenyl)4,5-dihydroisoxazolo-4,5-bis[carbonyl-(4′phenyl)thiosemicarbazide (9) | Serratia marcescens | Bacteria | Active |

| trans-3-(2,4,6-trimethoxyphenyl)4,5-dihydroisoxazolo-4,5-bis[carbonyl-(4′phenyl)thiosemicarbazide (9) | Bacillus cereus | Bacteria | Active |

| Isoxazole chalcone derivative (28) | Various bacteria | Bacteria | Potent (MIC = 1 µg/mL) |

| Dihydropyrazole derivative (46) | Various fungi | Fungus | Excellent (IC50 = 2 ± 1 µg/mL) |

| Nitrotriazole derivatives (5a-d, 5g) | Fluconazole-resistant fungi | Fungus | Maximum activity |

Mechanisms of Antimicrobial Action

The antimicrobial activity of this compound and its derivatives is rooted in the distinct functionalities of the nitro group and the dihydroisoxazole (B8533529) ring. A primary mechanism associated with nitroaromatic compounds involves the intracellular reduction of the nitro group. This process gives rise to a transient but highly reactive nitro anion radical (NO₂⁻), which is a crucial step in the compound's antimicrobial effect. This radical can induce significant cellular damage, including interference with DNA replication and other vital cellular processes, ultimately leading to microbial cell death.

Furthermore, studies on related 4,5-dihydroisoxazole compounds have demonstrated varied efficacy against different types of bacteria. It has been observed that some derivatives are more effective against Gram-negative bacteria, such as Escherichia coli, than Gram-positive bacteria like Staphylococcus aureus nih.gov. This selectivity is often attributed to the structural differences in the bacterial cell walls. The complex outer membrane of Gram-negative bacteria can be a target, while the thick peptidoglycan layer of Gram-positive bacteria may present a barrier to penetration for certain derivatives nih.gov. The lipophilicity and specific substitutions on the dihydroisoxazole ring can significantly influence the compound's ability to traverse these bacterial membranes and exert its effect.

Anti-Inflammatory Effects and Related Molecular Pathways

Derivatives of the 4,5-dihydroisoxazole scaffold have emerged as a class of compounds with significant immunomodulatory and anti-inflammatory potential. Research has demonstrated that these molecules can effectively target key pathways involved in the inflammatory cascade. For instance, the synthetic compound 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC) has been identified as a potent anti-inflammatory agent nih.gov. The anti-inflammatory properties of these derivatives are not based on a single mode of action but rather on a multi-targeted approach involving the modulation of pro-inflammatory cytokines and the inhibition of critical signaling pathways that govern the inflammatory response nih.gov.

A key aspect of the anti-inflammatory activity of 4,5-dihydroisoxazole derivatives is their ability to control the production of pro-inflammatory cytokines. These signaling molecules are central to initiating and sustaining an inflammatory response. Studies have shown that derivatives such as DIC can effectively and dose-dependently decrease the release of major inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from macrophages stimulated by lipopolysaccharide (LPS) nih.gov. By suppressing the transcription and subsequent release of these cytokines, the compounds can dampen the inflammatory cascade at an early stage.

The expression of many pro-inflammatory genes, including those for TNF-α and IL-6, is regulated by intracellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to this process nih.gov. Certain 4,5-dihydroisoxazole derivatives have been shown to exert their anti-inflammatory effects by down-regulating these specific pathways nih.gov. Activation of MAPK and NF-κB under inflammatory stimuli leads to the transcription of genes encoding inflammatory mediators nih.gov. By inhibiting the phosphorylation of key proteins in the MAPK cascade (such as p38) and preventing the activation of NF-κB, these compounds block the downstream transcriptional events, thereby inhibiting the production of a range of inflammatory molecules nih.gov.

Table 1: Anti-Inflammatory Mechanisms of 4,5-Dihydroisoxazole Derivatives

| Mechanism of Action | Key Molecular Target | Observed Effect | Reference |

|---|---|---|---|

| Cytokine Modulation | TNF-α, IL-6 | Decreased release from LPS-stimulated macrophages. | nih.gov |

| Signaling Pathway Inhibition | NF-κB, p38 MAPK | Down-regulation of pathway activation. | nih.gov |

Other Noteworthy Biological Activities

Beyond their antimicrobial and anti-inflammatory properties, the this compound scaffold and its analogues have been investigated for other biological activities, demonstrating their versatility in medicinal chemistry.

Nitroisoxazole derivatives have been studied for their potential to treat parasitic diseases. One notable area of research is their activity against Trypanosoma cruzi, the protozoan parasite responsible for Chagas disease nih.gov. Studies indicate that these compounds can exert a trypanocidal effect, with activity observed against the epimastigote form of the parasite nih.gov. The mechanism is believed to involve the generation of oxidative stress due to the nitro group, and the potential inhibition of essential parasite enzymes like cruzipain nih.gov. The lipophilicity and specific substituents on the molecule play a crucial role in modulating this antiparasitic activity nih.gov.

In addition, various compounds containing the 4,5-dihydroisoxazole or a related isoxazole ring have been developed as potent insecticides mdpi.com. Their mechanism of action in insects often involves targeting the nervous system. Some isoxazole derivatives act as competitive antagonists of insect GABA receptors, which are important targets for insecticides. Other, more complex derivatives incorporating the 4,5-dihydroisoxazole structure have been designed as ryanodine receptor activators, disrupting calcium regulation in insect muscle cells and leading to paralysis and death mdpi.com. These findings highlight the potential of the dihydroisoxazole scaffold in the development of novel crop protection agents.

Table 2: Parasiticidal and Insecticidal Targets of Isoxazole Derivatives

| Activity | Target Organism/Family | Molecular Target/Mechanism | Reference |

|---|---|---|---|

| Parasiticidal | Trypanosoma cruzi | Oxidative stress; Cruzipain enzyme inhibition | nih.gov |

| Insecticidal | Various insects (e.g., houseflies, moths) | GABA receptor antagonism |

| Insecticidal | Mythimna separata, Plutella xylostella | Ryanodine receptor activation | mdpi.com |

β-Adrenergic Agonist Activity

Certain derivatives of the 4,5-dihydroisoxazole scaffold have been synthesized and evaluated for their activity at human β-adrenergic receptors (β-ARs). Specifically, stereoisomeric 3-bromo-isoxazolyl amino alcohols have been assessed for their affinity and efficacy at β1, β2, and β3-AR subtypes.

Detailed research has shown that stereochemistry plays a critical role in receptor affinity. A series of stereoisomers, including (S,R)-(-)-7a, (R,R)-(+)-7b, (S,R)-(-)-8a, (R,R)-(+)-8b, (S,R)-(-)-9a, and (R,R)-(+)-9b, were tested. The (S,R) stereoisomers consistently demonstrated high affinity for β1- and especially β2-ARs, with Ki values in the nanomolar range (2.82–66.7 nM). nih.gov In contrast, their corresponding (R,R) isomers had Ki values that were 30 to 100 times higher, indicating a significant stereochemical preference at the receptor binding site. nih.gov

In functional assays, these compounds generally acted as partial agonists at β1 and β3-ARs. nih.gov However, they displayed the highest efficacy at the β2-AR subtype, with values ranging from 75-90%. nih.gov The affinity for the β3-AR subtype was negligible for all tested compounds. nih.gov

| Compound | β1-AR Ki (nM) | β2-AR Ki (nM) |

|---|---|---|

| (S,R)-(-)-7a | 66.7 | 2.82 |

| (R,R)-(+)-7b | >1000 | 278 |

| (S,R)-(-)-8a | 41.2 | 4.11 |

| (R,R)-(+)-8b | >1000 | 255 |

| (S,R)-(-)-9a | 56.3 | 15.2 |

| (R,R)-(+)-9b | >1000 | 456 |

Anti-Alzheimer's and Antioxidant Potential

The development of novel treatments for Alzheimer's disease is a critical area of research, and compounds with antioxidant properties are considered promising therapeutic agents due to the role of oxidative stress in the disease's pathology. Isoxazole and isoxazoline derivatives have been investigated for these properties. mdpi.comnih.gov

Several studies have demonstrated the free-radical scavenging capabilities of isoxazole derivatives. In one study, a series of compounds were evaluated for their in vitro antioxidant activity using a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The most potent compound identified, designated C3, showed an excellent free radical scavenging effect with an IC50 value of 10.96 μM. nih.gov Other derivatives, C5 and C6, also exhibited potent, dose-dependent antioxidant effects with IC50 values of 13.12 μM and 18.87 μM, respectively. nih.gov Another study on isoxazole-containing chalcones found that substitutions with electron-donating groups, such as three methoxy groups at positions 2, 4, and 6 of a phenyl ring, resulted in the highest antioxidant activity, with an IC50 of 5 µg/mL, equivalent to the gallic acid standard. mdpi.com

| Compound Series | Most Potent Compound | Antioxidant Activity (IC50) | Assay |

|---|---|---|---|

| Isoxazole Derivatives | C3 | 10.96 μM | DPPH |

| Isoxazole Derivatives | C5 | 13.12 μM | DPPH |

| Isoxazole-Chalcones | Compound 28 | 5 µg/mL | DPPH |

Molecular Mechanisms of Bioactivity

The 3-halo-4,5-dihydroisoxazole moiety is a key structural feature that enables a potent mechanism of action: covalent enzyme inhibition. nih.gov This scaffold has been identified as an outstanding "electrophilic warhead" for the design of novel covalent inhibitors. nih.gov The inspiration for this design comes from the naturally occurring antibiotic acivicin, which contains a 3-chloro-4,5-dihydroisoxazole ring. nih.gov Covalent binding offers a distinct therapeutic advantage, as the selective, permanent modification of a target can increase drug efficiency and allow for a therapeutic effect at lower concentrations. nih.gov The 3-bromo-Δ²-isoxazoline scaffold, in particular, has been highlighted as a manageable and accessible electrophilic warhead for developing targeted therapies. researchgate.net

The electrophilic nature of the 3-halo-4,5-dihydroisoxazole warhead allows it to react specifically with nucleophilic residues within the active sites of enzymes. This moiety is considered a rare electrophile in therapeutics because it reacts selectively with cysteine residues that are activated by the surrounding amino acid environment of an enzyme's catalytic site. nih.gov

A prime example of this targeted interaction is the covalent modification of the Kelch-like ECH-associated protein 1 (Keap1). Mass spectrometry and X-ray crystallography studies have confirmed that 3-bromo-4,5-dihydroisoxazole derivatives covalently bind to the Cysteine-151 (Cys151) residue of the BTB domain of Keap1. nih.gov Cys151 is a critical sensor in Keap1, and its modification is sufficient to trigger a robust biological response. nih.gov

The covalent modification of Keap1 by 3-bromo-4,5-dihydroisoxazole derivatives directly leads to the activation of the Nrf2 antioxidant pathway. Keap1 normally binds to the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2), targeting it for degradation. When a 3-bromo-4,5-dihydroisoxazole derivative covalently binds to Cys151 on Keap1, it disrupts the Keap1-Nrf2 complex. nih.gov This allows Nrf2 to translocate to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of various protective genes.

One of the most important genes upregulated by Nrf2 is Heme Oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties. Studies have shown that 3-bromo-4,5-dihydroisoxazole derivatives are effective activators of the Nrf2/HO-1 system. nih.gov

Structure-Activity Relationship (SAR) Studies and Rational Drug Design

Structure-activity relationship (SAR) studies have provided crucial insights for the rational design of 4,5-dihydroisoxazole derivatives with optimized biological activity.

For Nrf2/HO-1 Activation : The nature of the substituent at the 3-position of the isoxazoline ring is a key determinant of activity. The 3-bromo warhead is more potent in activating the Nrf2/HO-1 pathway than its 3-chloro counterpart. nih.gov Furthermore, the presence of an additional fused ring on the molecule appears to limit its activating properties. In one study, 3-bromo-5-phenyl-4,5-dihydroisoxazole was identified as the most effective activator among the synthesized compounds. nih.gov

For β-Adrenergic Activity : Stereochemistry is paramount. For 3-bromo-isoxazolyl amino alcohols, the (S,R) isomers possess 30- to 100-fold greater affinity for β1 and β2 receptors than the (R,R) isomers. nih.gov Additionally, studies on related Δ2-isoxazoline derivatives found that anti stereoisomers are consistently more active than their syn counterparts. nih.gov The substituent at the 3-position also influences affinity; an electron-releasing group in this position was found to enhance affinity, whereas 3-bromo derivatives were less active than a model compound. nih.gov

For Antioxidant Potential : The antioxidant capacity of isoxazole-chalcone derivatives is significantly influenced by the substitution pattern on the phenyl ring. The presence of electron-donating groups, specifically methoxy (-OCH3) groups, enhances free-radical scavenging activity. The highest potency was observed in a derivative with three methoxy groups at the 2, 4, and 6 positions of the phenyl ring. mdpi.com

Computational Chemistry in Elucidating Reactivity and Mechanisms

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and reactivity of molecules. In the context of reactions forming dihydroisoxazole (B8533529) rings, DFT calculations provide a robust framework for explaining reaction mechanisms and the nature of transition states. nih.govnih.gov

For instance, the [3+2] cycloaddition (32CA) reaction between a nitrile N-oxide and a nitroalkene to form a nitromethyl-substituted 4,5-dihydroisoxazole has been extensively studied using DFT methods. nih.govnih.gov Specific functionals and basis sets are chosen to balance computational cost and accuracy. A common approach involves calculations at the M06-2X/6-31G(d) theoretical level, which has proven effective in explaining the reaction course. nih.govnih.gov Another study exploring the cycloaddition between nitro-substituted formonitrile N-oxide and electron-rich alkenes utilized the wb97xd/6-311+G(d) level of theory. mdpi.com These methods allow for the optimization of molecular geometries for reactants, transition states, and products, and for the calculation of their corresponding energies.

Analysis of the electronic properties of the reactants is a key aspect of these DFT studies. The Global Electron Density Transfer (GEDT) is calculated to understand the flow of electrons between the reacting species. For example, in the reaction of nitro-substituted formonitrile N-oxide with alkenes, the electron density is observed to transfer from the alkene to the nitrile oxide, classifying the reaction as a Forward Electron Density Flux (FEDF) process. mdpi.com

Exploration of Reaction Energetics and Transition States

DFT calculations are instrumental in mapping the energy landscape of a reaction, including the identification of transition states (TS) and the determination of activation energies. For the [3+2] cycloaddition reactions forming 4,5-dihydroisoxazoles, studies have shown that the process typically follows a one-step mechanism. nih.gov

The reaction pathway begins with the formation of a pre-reaction complex (MC), which is energetically favorable. For the reaction of benzonitrile (B105546) N-oxide and 3-nitroprop-1-ene (B1620108), the formation of this complex is accompanied by a reduction in the enthalpy of the system by approximately 27 kJ/mol. nih.gov From this complex, the system proceeds through a single transition state to form the final cycloadduct. nih.gov

| Reaction Pathway Stage | Enthalpy Change (Diethyl Ether) | Enthalpy Change (Aqueous Solution) |

| Pre-reaction Complex (MC) Formation | ~ -27 kJ/mol | Not specified |

| Transition State (Path A to 5-adduct) | + 87.1 kJ/mol | + 85.6 kJ/mol |

| Transition State (Path B to 4-adduct) | + 96.1 kJ/mol | + 97.0 kJ/mol |

This table presents the calculated enthalpy changes for the [3+2] cycloaddition reaction between benzonitrile N-oxide and 3-nitroprop-1-ene, leading to the formation of a nitromethyl-substituted 3-phenyl-4,5-dihydroisoxazole. Path A leads to the experimentally observed 5-nitromethyl adduct, while Path B leads to the unobserved 4-nitromethyl adduct. Data sourced from a study using the M06-2X/6-31G(d) (PCM) theoretical level. nih.gov

Prediction and Confirmation of Regioselectivity

One of the most powerful applications of computational chemistry in this area is the prediction and explanation of regioselectivity. In the [3+2] cycloaddition reactions forming substituted 4,5-dihydroisoxazoles, there are often two possible regioisomeric products. DFT calculations can accurately predict which isomer will be favored by comparing the activation energies of the competing reaction pathways. nih.govmdpi.com

For the reaction between benzonitrile N-oxide and 3-nitroprop-1-ene, calculations show that the reaction channel leading to the 4-nitromethyl adduct is kinetically disfavored, regardless of solvent polarity. nih.gov The activation enthalpy for the pathway leading to the 5-nitromethyl adduct is significantly lower (by about 9-11 kJ/mol) than the pathway to the 4-nitromethyl adduct. nih.gov This computational finding aligns perfectly with experimental results, where the 5-nitromethyl adduct is the only product observed, and its structure was unambiguously confirmed by X-ray diffraction analysis. nih.govnih.gov

Interestingly, in the reaction of nitro-substituted formonitrile N-oxide with electron-rich alkenes, the analysis of local electronic properties (nucleophilic and electrophilic centers) would suggest a preference for the formation of 4-substituted isoxazolines. mdpi.com However, the kinetic parameters derived from the full energy profile exploration indicate a clear preference for the formation of 5-substituted products. mdpi.com This highlights that regioselectivity in this case is predominantly controlled by steric factors rather than local electronic interactions. mdpi.com

| Parameter | Path A (to 5-adduct) | Path B (to 4-adduct) | Outcome |

| Activation Enthalpy (Diethyl Ether) | 87.1 kJ/mol | 96.1 kJ/mol | Path A is kinetically favored |

| Activation Enthalpy (Aqueous Solution) | 85.6 kJ/mol | 97.0 kJ/mol | Path A is kinetically favored |

| Experimental Observation | Sole product | Not observed | Confirms computational prediction |

This table summarizes the kinetic factors determining the regioselectivity in the formation of nitromethyl-3-phenyl-4,5-dihydroisoxazole. The lower activation enthalpy for Path A consistently predicts the formation of the 5-substituted isomer, which is confirmed experimentally. nih.gov

Analysis of Solvent Effects on Reaction Mechanisms

The inclusion of solvent effects in computational models is crucial for accurately simulating reactions performed in solution. The Polarizable Continuum Model (PCM) is frequently used, where the solvent is treated as a continuous medium with a specific dielectric constant. nih.govmdpi.com This approach allows for the study of how the solvent environment influences reaction energetics and mechanisms.

In the 32CA reactions forming 4,5-dihydroisoxazoles, it has been observed that polar solvents can slightly increase the activation energy and decrease the exothermic nature of the reaction. nih.gov This is attributed to the better solvation of the polar reactants compared to the less polar transition states and cycloadducts. nih.gov For example, when changing from a weakly polar ethereal solution to a strongly polar aqueous solution, the activation enthalpy for the favored pathway to the 5-nitromethyl adduct changes from 87.1 kJ/mol to 85.6 kJ/mol, while for the unfavored pathway it increases from 96.1 kJ/mol to 97.0 kJ/mol. nih.gov

Conclusion and Future Research Directions

Current Achievements and Remaining Challenges in 3-Nitro-4,5-dihydroisoxazole Research

Research has successfully established the fundamental physicochemical properties of this compound. nih.gov Its molecular formula is C₃H₄N₂O₃ and it has a molecular weight of approximately 116.08 g/mol . nih.gov The synthesis of the broader 3-nitro-2-isoxazoline class is acknowledged to be more challenging than that of its 4-nitro and 5-nitro counterparts. mdpi.com

One of the primary challenges lies in developing efficient and highly selective synthetic protocols. While the 1,3-dipolar cycloaddition is a cornerstone for forming the isoxazoline (B3343090) ring, controlling regioselectivity, particularly for 3-substituted variants, remains an area of active investigation. mdpi.comresearchgate.net The synthesis of 3-nitro-2-isoxazolines can be difficult, and existing methods sometimes rely on starting materials that are themselves challenging to prepare, such as the decomposition of unstable hexanitroethane (B13788336) to form tetranitroethene (B14710260) for certain reaction pathways. mdpi.com Another significant hurdle is the limited exploration of its reaction chemistry and biological profile, which leaves a substantial gap in understanding its potential applications.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₄N₂O₃ | nih.gov |

| Molecular Weight | 116.08 g/mol | nih.gov |

| IUPAC Name | 3-nitro-4,5-dihydro-1,2-oxazole | nih.gov |

| CAS Registry Number | 1121-14-8 | |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 0 | nih.gov |

Emerging Synthetic Methodologies and Catalytic Systems

The synthesis of isoxazolines is dominated by the 1,3-dipolar cycloaddition (1,3-DC) reaction between nitrile oxides and alkenes. researchgate.netresearchgate.net This method is a powerful tool for constructing the five-membered heterocyclic ring with good control over regio- and stereochemistry. researchgate.net For 3-nitro-substituted isoxazolines, this would involve the cycloaddition of nitro-substituted formonitrile N-oxide with various alkenes. mdpi.com

Recent advancements focus on improving the efficiency and conditions of these cycloadditions. One-pot reaction methodologies are being developed to simplify procedures and avoid the isolation of potentially unstable intermediates. For instance, methods for preparing related dihydroisoxazoles involve the in-situ generation of nitrile oxides from aldoximes followed immediately by the cycloaddition step, which enhances safety and yield. google.comgoogle.com

Catalytic systems are also an area of intense research. While many cycloadditions proceed thermally, metal-free approaches are gaining traction to avoid the toxicity associated with metal catalysts. researchgate.net The use of p-TsOH has been reported to efficiently promote the synthesis of 3-benzoylisoxazolines from α-nitroketones and alkenes, showcasing a convenient and effective synthetic route that could potentially be adapted. mdpi.com The development of new methods using environmentally friendly solvents like water is also a significant step forward, providing a fast and green route to substituted isoxazoles. beilstein-journals.org

Untapped Potential in Drug Discovery and Development

The isoxazole (B147169) and isoxazoline scaffolds are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities. mdpi.comrsc.org These heterocycles are present in numerous compounds with antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. rsc.org They often serve as bioisosteres for amide or ester groups, improving the pharmacological properties of a drug candidate. mdpi.com

Specifically for this compound, its potential in drug discovery is largely unexplored. However, related nitroisoxazole-containing compounds have been synthesized and identified as novel dual inhibitors of glutathione (B108866) peroxidase 4 (GPX4) and mouse double minute 2 (MDM2), showing strong activity against breast adenocarcinoma cells. nih.gov Furthermore, other 3,5-diaryl-4,5-dihydroisoxazole derivatives have demonstrated antiproliferative effects, with notable selectivity towards leukemia cells. acs.org The 5-nitrofuran moiety, a related nitro-heterocyclic structure, is a well-established "warhead" in antibacterial agents, where its nitro group is reduced within bacterial cells to produce reactive radicals. nih.gov This suggests that the nitro group on the this compound ring could be a key feature for potential therapeutic activity, making it a compelling candidate for future screening and development in oncology and infectious diseases.

Advanced Mechanistic Studies and Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the mechanisms and selectivity of reactions that form isoxazolines. mdpi.com For the [3+2] cycloaddition reaction between nitro-substituted formonitrile N-oxide and alkenes, quantum chemical calculations have been used to explore the reaction's regioselectivity and molecular mechanism. mdpi.com

These studies have established that such reactions are typically polar, one-step processes. mdpi.com Computational modeling can predict whether a reaction is thermodynamically or kinetically controlled. For example, in the cycloaddition leading to 3-nitro-2-isoxazolines, calculations show that the formation of 5-substituted products is generally preferred, a preference driven by steric effects rather than local electrophile/nucleophile interactions. mdpi.com X-ray diffraction analysis has been crucial for unambiguously confirming the regiochemistry of these cycloaddition reactions, providing concrete experimental validation for the structures predicted by computational models. nih.govnih.gov These advanced studies provide a deep understanding of the reaction's transition states and structural aspects of the products, which is invaluable for designing more efficient and selective synthetic routes in the future. nih.govnih.gov

Q & A

Q. What are the standard synthetic routes for 3-Nitro-4,5-dihydroisoxazole in laboratory settings?

The compound is commonly synthesized via [3+2] cycloaddition reactions. For example, benzonitrile N-oxide (generated in situ from phenylhydroxamoyl chloride) reacts with nitroalkenes like 3-nitroprop-1-ene under reflux conditions. Reaction completion is monitored via HPLC, and purification involves column chromatography or crystallization (e.g., using water-ethanol mixtures) . Key steps include:

- Nitrile oxide preparation : Generated from hydroxamoyl chlorides.

- Cycloaddition : Conducted in anhydrous solvents (e.g., ethanol) with catalytic acetic acid.

- Workup : Solvent evaporation under reduced pressure and isolation of the product as a solid.

Q. What safety precautions are critical when handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., P95 masks) if dust/aerosols form .

- Ventilation : Ensure fume hoods or local exhaust systems to avoid inhalation (H332 hazard) .

- Spill management : Avoid water contact to prevent environmental release. Collect spills with inert absorbents and dispose as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography and DFT calculations clarify the regiochemistry of cycloaddition products involving this compound?

- X-ray analysis : Resolves structural ambiguities. For example, 5-(nitromethyl)-3-phenyl-4,5-dihydroisoxazole was confirmed as the major regioisomer via single-crystal diffraction (Table 5 in ). Parameters include space group P2₁/c and refinement with SHELXL .

- DFT studies : At the M06-2X/6-31G(d) level, transition-state analysis explains regioselectivity. Calculations align with experimental NMR data (e.g., coupling constants) to validate C5-substitution patterns .

Q. What methodologies are effective for analyzing the enantioselective ring-opening of this compound derivatives?

- Biocatalytic ring-opening : Use enzymes like Oxd B (methylene hydrolase) in pH 6.0–7.0 buffers (e.g., KPB) to yield β-hydroxy nitriles. Monitor enantiomeric excess (ee) via chiral HPLC .

- Reaction optimization : Static incubation (vs. shaking) improves yields by reducing enzyme denaturation. Scale-up reactions (5 mmol substrate) achieve >99% ee with Oxd B and FMN cofactors .

Data Contradiction & Resolution

Q. How to resolve discrepancies in NMR assignments for nitro-substituted dihydroisoxazoles?

- Comparative spectral analysis : Cross-reference / NMR data with known isomers. For example, C5-substituted analogs show distinct H5 proton splitting (δ ~4.5–5.0 ppm) vs. C4 isomers .

- Supplementary techniques : Use NOESY or HSQC to confirm spatial proximity of substituents. IR and LC-MS further validate functional groups (e.g., nitro stretch at ~1520 cm) .

Application-Oriented Questions

Q. How can this compound derivatives be applied in medicinal chemistry?

- Anticancer agents : Derivatives inhibit tubulin polymerization (IC values <1 μM in prostate cancer cell lines) .

- Covalent inhibitors : Brominated analogs (e.g., 3-bromo-4,5-dihydroisoxazole) target transglutaminases, showing in vivo tolerability for inflammatory diseases .

Safety & Regulatory Compliance

Q. What regulatory guidelines apply to this compound in academic labs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.